
1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol
概要
説明
1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol, also known as 1-1-2-Aminophenylpiperidine-3-ol or APP, is an organic compound that is used in various scientific research applications. It is a versatile compound that can be used for synthetic organic chemistry, as well as for biochemical and physiological studies. APP is synthesized using a simple three-step reaction involving the condensation of two amines, followed by a reduction reaction. This compound has been used to study the mechanism of action of various drugs, as well as to study its biochemical and physiological effects. In addition, APP has been used in laboratory experiments to study the advantages and limitations of various drug compounds.
科学的研究の応用
APP has been used in various scientific research applications, including drug development, biochemical and physiological studies, and laboratory experiments. It has been used to study the mechanism of action of various drugs, as well as to study its biochemical and physiological effects. In addition, APP has been used in laboratory experiments to study the advantages and limitations of various drug compounds.
作用機序
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Target of Action
For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on the specific compound and its targets. In the case of the ALK and ROS1 inhibitors mentioned above, these compounds likely bind to the active sites of these kinases, preventing them from phosphorylating their substrates and thus inhibiting their activity .
Biochemical Pathways
The biochemical pathways affected by piperidine derivatives will depend on their targets. Inhibitors of ALK and ROS1, for example, would affect pathways involved in cell growth and proliferation .
Result of Action
The molecular and cellular effects of a compound’s action will depend on its targets and mode of action. In the case of ALK and ROS1 inhibitors, these compounds could potentially slow or stop the growth of cancer cells .
実験室実験の利点と制限
APP has several advantages and limitations for laboratory experiments. One of the advantages of using APP is that it is a relatively simple compound to synthesize, and it is relatively inexpensive. In addition, it is a versatile compound that can be used for a variety of applications. However, one of the limitations of using APP is that it is not as stable as some other compounds, and it can be easily degraded.
将来の方向性
There are several potential future directions for APP. One potential direction is to investigate the effects of APP on various diseases, such as cancer, diabetes, and heart disease. Another potential direction is to investigate the potential for using APP as a therapeutic agent for various conditions. Finally, further research could be done to investigate the potential for using APP as a drug delivery system.
生化学分析
Biochemical Properties
1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a glutaminase 1 inhibitor, which highlights its potential use in chemotherapy for glioblastoma . The nature of these interactions involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting the biochemical pathways they regulate.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have anti-tumor efficacy, emphasizing its potential use in chemotherapy . The compound’s impact on cell signaling pathways and gene expression can lead to changes in cellular metabolism, ultimately affecting cell growth and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a glutaminase 1 inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby disrupting the metabolic pathways that rely on glutaminase 1 . This inhibition can lead to reduced cell proliferation and increased cell death in tumor cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been observed that the compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cellular functions and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. As a glutaminase 1 inhibitor, it disrupts the metabolic pathway that relies on this enzyme, leading to changes in the levels of metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell . For example, its presence in the mitochondria may enhance its inhibitory effects on metabolic pathways that rely on mitochondrial enzymes.
特性
IUPAC Name |
1-[1-(2-aminophenyl)piperidin-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(16)11-5-4-8-15(9-11)13-7-3-2-6-12(13)14/h2-3,6-7,10-11,16H,4-5,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQPOQXBMPKUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2=CC=CC=C2N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




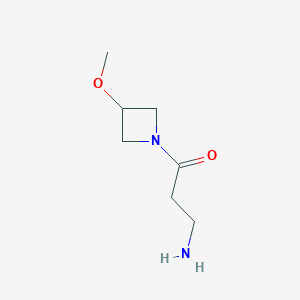
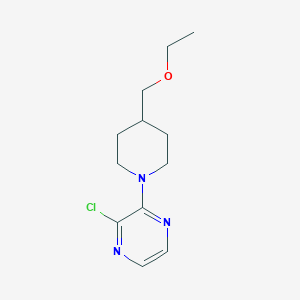


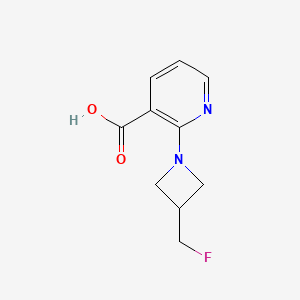
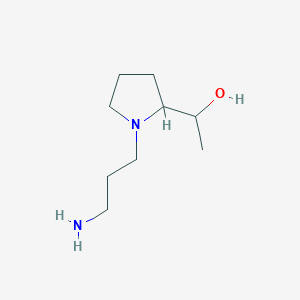
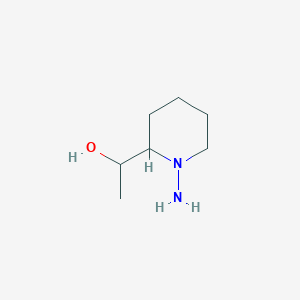
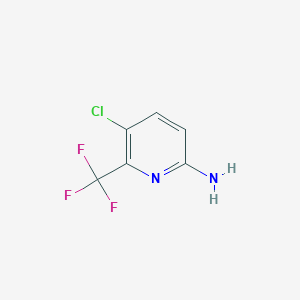
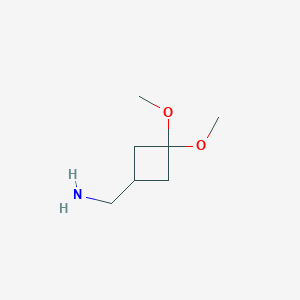


![2-Azido-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one](/img/structure/B1490878.png)
